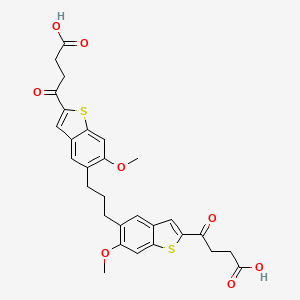
MSA-2 dimer
Overview
Description
MSA-2 dimer is a selective, orally active non-nucleotide stimulator of interferon genes (STING) agonist. It has shown significant potential in antitumor and immunogenic activities. The compound is known for its ability to bind to STING as a non-covalent dimer, exhibiting higher permeability than cyclic dinucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MSA-2 dimer involves high-throughput screening to identify cell-permeable STING agonists. The process includes the development of a library of around 2.4 million compounds, from which MSA-2 was identified . The compound is synthesized as a non-covalent dimer, which enhances its permeability and efficacy .
Industrial Production Methods: Industrial production of this compound involves the use of advanced synthetic techniques to ensure high purity and yield. The compound is typically produced in solid form and stored at 4°C, away from moisture . The production process also includes the preparation of stock solutions in solvents like DMSO, ensuring stability and solubility for various applications .
Chemical Reactions Analysis
Types of Reactions: MSA-2 dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure of this compound, affecting its activity.
Substitution: Substitution reactions can introduce new functional groups into the compound, potentially enhancing its efficacy.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
MSA-2 dimer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying STING agonists and their interactions.
Biology: Investigated for its role in modulating immune responses and enhancing antitumor immunity.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in combination with immune checkpoint inhibitors
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the STING pathway.
Mechanism of Action
MSA-2 dimer exerts its effects by binding to the STING protein with nanomolar affinity. This binding induces a conformational change in STING, leading to the activation of downstream signaling pathways. The activation of STING results in the increased expression of type I interferon and other proinflammatory cytokines, which stimulate robust antitumor immunity . The acidic tumor microenvironment enhances the cell entry and retention of this compound, further increasing its antitumor potency .
Comparison with Similar Compounds
Cyclic Dinucleotides (CDNs): First-generation STING agonists with lower selectivity and higher inflammatory cytokine induction in normal tissues.
Uniqueness of MSA-2 Dimer: this compound stands out due to its higher permeability, selective activation of STING, and enhanced antitumor activity in the acidic tumor microenvironment. Its ability to be administered orally and its long-term immunogenic activity make it a promising candidate for cancer therapy .
Properties
IUPAC Name |
4-[5-[3-[2-(3-carboxypropanoyl)-6-methoxy-1-benzothiophen-5-yl]propyl]-6-methoxy-1-benzothiophen-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O8S2/c1-36-22-14-24-18(12-26(38-24)20(30)6-8-28(32)33)10-16(22)4-3-5-17-11-19-13-27(21(31)7-9-29(34)35)39-25(19)15-23(17)37-2/h10-15H,3-9H2,1-2H3,(H,32,33)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYYPCWAUQMVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(SC2=C1)C(=O)CCC(=O)O)CCCC3=C(C=C4C(=C3)C=C(S4)C(=O)CCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


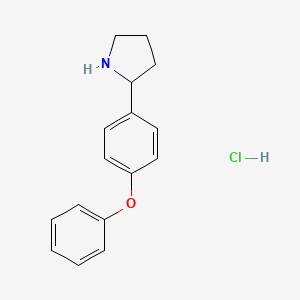
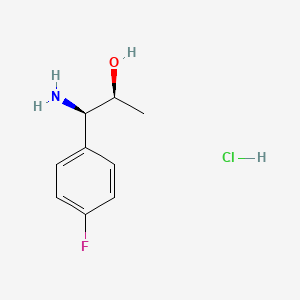
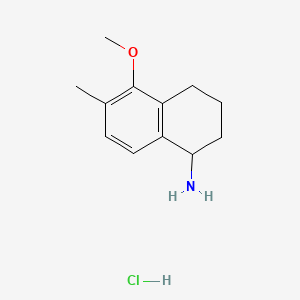
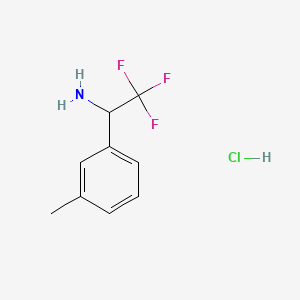

![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride](/img/structure/B8228558.png)

![1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B8228586.png)
![2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride](/img/structure/B8228598.png)
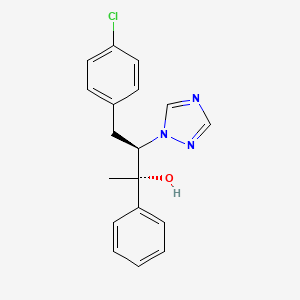
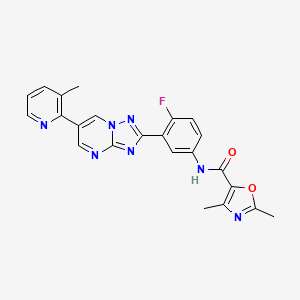
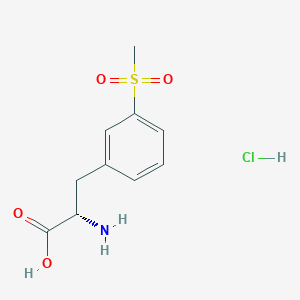

![tert-butyl N-[5-(6-hydroxy-2-quinolyl)-2-pyridyl]-N-methyl-carbamate](/img/structure/B8228631.png)
